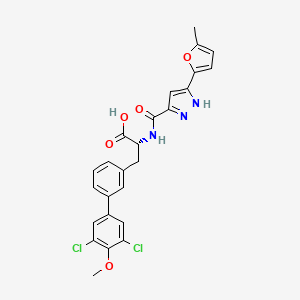![molecular formula C17H12N4O2 B14906828 N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide includes a pyridine ring, a benzimidazole ring, and a furan ring, making it a unique and versatile molecule in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the coupling of 2-aminopyridine with furan-2-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst, such as copper(I) iodide, and is carried out in the presence of a base like potassium carbonate. The reaction is performed under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their bioactive properties.
Benzimidazole derivatives: These compounds are known for their antimicrobial and anticancer activities.
Furan derivatives: These compounds are widely used in organic synthesis and have various biological activities.
The uniqueness of N-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl)furan-2-carboxamide lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12N4O2 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12N4O2/c22-17(15-5-3-9-23-15)19-11-6-7-12-14(10-11)21-16(20-12)13-4-1-2-8-18-13/h1-10H,(H,19,22)(H,20,21) |
Clave InChI |
JZLAJRLOXZZLAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



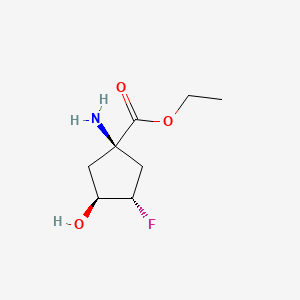

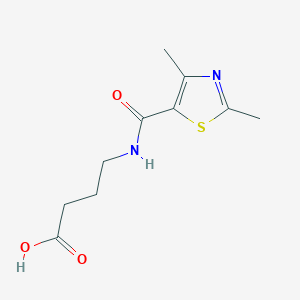


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

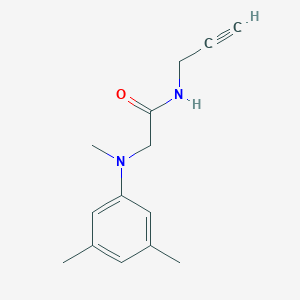
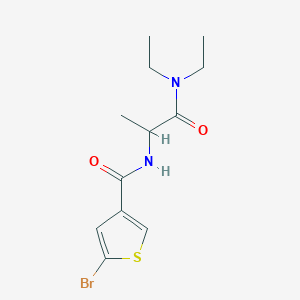
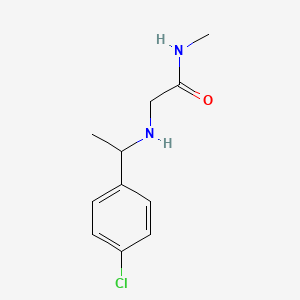
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)
